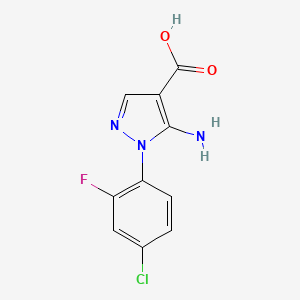

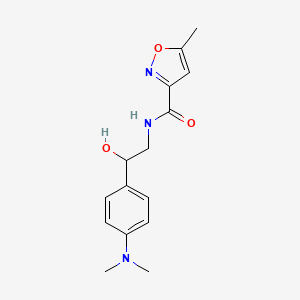

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

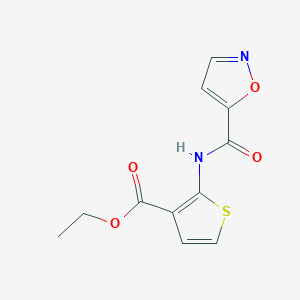

The compound “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide” is an organic compound containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a dimethylamino group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For instance, the isoxazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be determined through various experimental methods .Scientific Research Applications

Tautomerism and Spectroscopy

Research into the tautomerism of heteroaromatic compounds, such as isoxazoles, has provided insights into their structural behavior. Studies show that compounds like 3,4-dimethyl-5-hydroxyisoxazole and various isoxazol-5-ones exist in multiple tautomeric forms depending on the solvent's polarity, indicating their complex chemical behavior and potential for diverse applications in scientific research (Boulton & Katritzky, 1961).

Enzymatic Inhibition for Disease Treatment

Isoxazoles, including those structurally related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide, have been investigated for their inhibitory effects on enzymes like dihydroorotate dehydrogenase. This enzyme is crucial in pyrimidine de novo synthesis, impacting cell proliferation and immune function. The inhibition of this enzyme by isoxazoles has potential therapeutic applications in conditions such as rheumatoid arthritis and transplant rejection (Knecht & Löffler, 1998).

Synthesis and Biological Evaluation

The synthesis of new isoxazole derivatives and their subsequent biological evaluation have been areas of significant research interest. For example, compounds synthesized from reactions involving isoxazoles have shown promising anti-hepatic cancer and antimicrobial activities, highlighting the potential of these compounds in developing new therapeutic agents (Hassan et al., 2019).

Catalysis in Organic Synthesis

Isoxazole derivatives, including those structurally related to this compound, have been utilized as ligands in catalytic processes. For instance, they have been used to develop bimetallic composite catalysts for the Suzuki reaction in aqueous media, enabling the synthesis of heterobiaryls containing furyl and thienyl rings. This research opens up new pathways in the field of organic synthesis, offering more efficient and environmentally friendly methods for constructing complex molecules (Bumagin et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-10-8-13(17-21-10)15(20)16-9-14(19)11-4-6-12(7-5-11)18(2)3/h4-8,14,19H,9H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEKRGIIINGAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2922850.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2922854.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2922857.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2922862.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)

![N-[(1-Methyl-2-oxopiperidin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922865.png)